Comprehensive Technical Guide on (Cyclohexylmethyl)(1-cyclopropylethyl)amine: Structural Analysis, Nomenclature, and Synthetic Methodologies
Comprehensive Technical Guide on (Cyclohexylmethyl)(1-cyclopropylethyl)amine: Structural Analysis, Nomenclature, and Synthetic Methodologies
Executive Summary & Chemical Identity
(Cyclohexylmethyl)(1-cyclopropylethyl)amine (CAS: 1096850-28-0) [1] is a highly lipophilic, sterically hindered secondary amine. In modern drug discovery and medicinal chemistry, such aliphatic motifs are frequently synthesized to optimize pharmacokinetic profiles. The strategic incorporation of cycloalkyl groups (cyclohexyl and cyclopropyl) serves a dual purpose: modulating lipophilicity (LogP) to enhance membrane permeability, and restricting conformational flexibility to improve target binding affinity and metabolic stability against oxidative degradation (e.g., by CYP450 enzymes).
As a Senior Application Scientist, I approach the synthesis and characterization of this molecule not just as a routine procedure, but as a highly controlled, self-validating system where every synthetic choice is driven by mechanistic causality.
IUPAC Nomenclature & Structural Deconstruction
Deriving the correct nomenclature for complex secondary amines requires strict adherence to the [2].
Secondary amines are named by identifying the parent structure with the highest number of carbon atoms in the principal chain attached to the nitrogen atom.
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Substituent A: Cyclohexylmethyl group. The acyclic chain attached to the nitrogen is a single carbon (methanamine parent).
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Substituent B: 1-Cyclopropylethyl group. The acyclic chain attached to the nitrogen is two carbons (ethanamine parent).
Because ethanamine (C2) takes precedence over methanamine (C1), the parent structure is 1-cyclopropylethanamine . The cyclohexylmethyl group is therefore treated as an N-substituent. Preferred IUPAC Name (PIN): N-(cyclohexylmethyl)-1-cyclopropylethan-1-amine.
Logical deconstruction of the target molecule's structural motifs.
Physicochemical Properties & Pharmacokinetic Potential
The structural features of N-(cyclohexylmethyl)-1-cyclopropylethan-1-amine dictate its physical behavior. The data below synthesizes its core quantitative properties, which are critical for downstream formulation or assay development.
| Property | Value | Pharmacokinetic Implication |
| Chemical Formula | C₁₂H₂₃N | Defines stoichiometry for synthesis. |
| Molecular Weight | 181.32 g/mol | Highly favorable for oral bioavailability (Lipinski's Rule of 5). |
| Exact Mass | 181.18305 Da | Target value for High-Resolution Mass Spectrometry (HRMS). |
| Topological Polar Surface Area | 12.0 Ų | Excellent potential for Blood-Brain Barrier (BBB) penetration. |
| Rotatable Bonds | 4 | Low entropy penalty upon binding to a receptor target. |
| Hydrogen Bond Donors | 1 | Can act as an H-bond donor via the secondary amine (-NH-). |
| Hydrogen Bond Acceptors | 1 | Can act as an H-bond acceptor via the nitrogen lone pair. |
| Predicted LogP (XLogP3) | ~3.6 | Highly lipophilic; requires non-polar solvents for extraction. |
Synthetic Methodology: Reductive Amination
The most reliable, scalable, and chemoselective method for synthesizing sterically hindered secondary amines is reductive amination . Direct alkylation of primary amines with alkyl halides is actively avoided in my laboratory due to the uncontrollable over-alkylation that generates tertiary amines or quaternary ammonium salts.
By utilizing Sodium Triacetoxyborohydride (NaBH(OAc)₃), we leverage a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted ketone precursor. This standard was established by [3].
Workflow Visualization
Step-by-step reductive amination workflow from precursors to isolated product.
Step-by-Step Protocol & Causality
Reagents Required:
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1-Cyclopropylethan-1-one (Precursor A, 1.0 eq)
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Cyclohexylmethanamine (Precursor B, 1.05 eq)
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Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
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Glacial acetic acid (AcOH) (1.0 eq)
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1,2-Dichloroethane (DCE) (Solvent, 0.2 M)
Step 1: Iminium Formation (Pre-activation)
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Action: Dissolve 1-cyclopropylethan-1-one and cyclohexylmethanamine in anhydrous DCE. Add glacial acetic acid. Stir at room temperature for 2 hours under an inert argon atmosphere.
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Causality: Acetic acid acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen, increasing its electrophilicity to facilitate amine attack, and subsequently promotes the dehydration of the hemiaminal intermediate to form the highly reactive iminium ion.
Step 2: Hydride Reduction
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Action: Add NaBH(OAc)₃ portion-wise over 15 minutes. Stir the suspension at room temperature for 16 hours.
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Causality: NaBH(OAc)₃ is chosen over NaBH₄ because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures it only reduces the activated iminium ion and leaves the starting ketone untouched, preventing the formation of unwanted alcohol byproducts [3]. Portion-wise addition controls the mild exothermic release.
Step 3: Self-Validating In-Process Control
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Action: Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS.
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Causality: A self-validating protocol requires proof of completion before workup. The LC-MS must show the disappearance of the starting amine (m/z 114.1) and the appearance of the product mass ([M+H]⁺ m/z 182.2).
Step 4: Quench & Workup
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Action: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Causality: NaHCO₃ neutralizes the acetic acid and destroys any unreacted hydride safely (releasing H₂ gas). Drying over Na₂SO₄ removes residual water prior to chromatography, preventing silica gel deactivation.
Step 5: Purification
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Action: Purify the crude oil via flash column chromatography (Silica gel, gradient elution: 0-10% Methanol in DCM containing 1% Triethylamine).
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Causality: Triethylamine (Et₃N) is critical. Silica gel is slightly acidic; without Et₃N to neutralize the silanol groups, the basic secondary amine product will irreversibly bind or "streak" down the column, destroying the isolated yield.
Analytical Characterization Expectations
To validate the structural integrity of the synthesized N-(cyclohexylmethyl)-1-cyclopropylethan-1-amine, the following analytical signatures must be confirmed:
| Analytical Technique | Expected Signature / Observation | Diagnostic Value |
| ¹H NMR (400 MHz, CDCl₃) | ~2.4-2.6 ppm (d, 2H, Cyclohexyl-CH₂ -N)~2.2-2.4 ppm (m, 1H, N-CH (CH₃)-Cyclopropyl)~1.0-1.5 ppm (br s, 1H, NH , D₂O exchangeable) | Confirms the connectivity of the two distinct aliphatic systems to the central nitrogen. |
| ¹³C NMR (100 MHz, CDCl₃) | ~56.0 ppm (Cyclohexyl-C H₂-N)~60.5 ppm (N-C H(CH₃)-Cyclopropyl) | Validates the carbon framework adjacent to the electronegative nitrogen atom. |
| ESI-MS (Positive Mode) | [M+H]⁺ calculated: 182.19Observed: m/z 182.2 | Confirms the exact mass and successful reduction of the iminium intermediate. |
References
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Favre, H. A., & Powell, W. H. (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]
